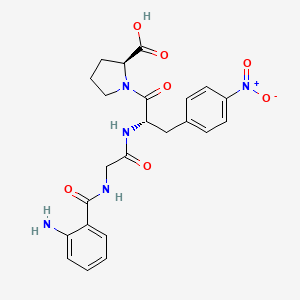

Abz-Gly-p-nitro-Phe-Pro-OH

Description

The exact mass of the compound 1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[[2-[(2-aminobenzoyl)amino]acetyl]amino]-3-(4-nitrophenyl)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O7/c24-17-5-2-1-4-16(17)21(30)25-13-20(29)26-18(12-14-7-9-15(10-8-14)28(34)35)22(31)27-11-3-6-19(27)23(32)33/h1-2,4-5,7-10,18-19H,3,6,11-13,24H2,(H,25,30)(H,26,29)(H,32,33)/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCZHTWBKBLMIQM-OALUTQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)C3=CC=CC=C3N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)C3=CC=CC=C3N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30986863 | |

| Record name | N-(2-{[(2-Aminophenyl)(hydroxy)methylidene]amino}-1-hydroxyethylidene)-4-nitrophenylalanylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67482-93-3 | |

| Record name | N-(2-Aminobenzoyl)glycyl-4-nitro-L-phenylalanyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67482-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminobenzoylglycyl-4-nitrophenylalanyl-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067482933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[(2-Aminophenyl)(hydroxy)methylidene]amino}-1-hydroxyethylidene)-4-nitrophenylalanylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[N-[N-(2-aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Ab-Gly-p-nitro-Phe-Pro-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of the fluorogenic peptide substrate, Abz-Gly-p-nitro-Phe-Pro-OH. This peptide is a valuable tool in drug discovery and research, particularly as a substrate for angiotensin I-converting enzyme (ACE).[1][2][3][4] This document outlines the chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), details the necessary purification methods, and presents the information in a clear and accessible format for laboratory application.

Overview of this compound

This compound is a tetrapeptide composed of 2-aminobenzoic acid (Abz), glycine (B1666218) (Gly), p-nitro-phenylalanine (p-nitro-Phe), and proline (Pro). The peptide incorporates a fluorophore (Abz) and a quencher (p-nitro-Phe), making it a FRET (Förster Resonance Energy Transfer) substrate.[1] In its intact form, the fluorescence of the Abz group is quenched by the close proximity of the p-nitro-Phe residue. Upon enzymatic cleavage of the peptide bond between glycine and p-nitro-phenylalanine by enzymes such as ACE, the fluorophore and quencher are separated, resulting in a detectable increase in fluorescence.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C23H25N5O7 | [3] |

| Molecular Weight | 483.48 g/mol | [3] |

| Appearance | Yellowish Powder | [1][4] |

| Excitation Wavelength | 355 nm | [5] |

| Emission Wavelength | 405-420 nm | [1][5] |

| Purity (Typical) | >95% (HPLC) | [1] |

| Storage Conditions | -20°C, protected from light | [1] |

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is most efficiently achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6] This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Materials and Reagents

Table 2: Key Reagents for SPPS of this compound

| Reagent | Purpose |

| Resin | Solid support for peptide synthesis (e.g., Rink Amide MBHA resin) |

| Fmoc-Pro-OH | N-terminally protected proline |

| Fmoc-p-nitro-Phe-OH | N-terminally protected p-nitro-phenylalanine |

| Fmoc-Gly-OH | N-terminally protected glycine |

| 2-Aminobenzoic acid (Abz) | N-terminal fluorophore |

| Coupling Reagents | HBTU, HOBt, DIEA (or similar) for amide bond formation |

| Deprotection Reagent | 20% Piperidine (B6355638) in DMF for Fmoc group removal |

| Cleavage Cocktail | TFA/TIS/H2O (e.g., 95:2.5:2.5 v/v/v) to cleave the peptide from the resin |

| Solvents | DMF, DCM, Diethyl ether (for precipitation) |

Experimental Protocol: Solid-Phase Synthesis

The synthesis follows a cyclical process of deprotection and coupling for each amino acid, followed by the coupling of the N-terminal Abz group, and finally, cleavage from the solid support.

Step 1: Resin Preparation

-

Swell the Rink Amide MBHA resin in Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

-

Drain the DMF.

Step 2: First Amino Acid Coupling (Fmoc-Pro-OH)

-

Perform Fmoc deprotection of the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

-

Dissolve Fmoc-Pro-OH (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.

-

Add DIEA (6-10 eq.) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Wash the resin with DMF and DCM.

Step 3: Subsequent Amino Acid Couplings (Fmoc-p-nitro-Phe-OH and Fmoc-Gly-OH)

-

Repeat the Fmoc deprotection and coupling steps sequentially for Fmoc-p-nitro-Phe-OH and then Fmoc-Gly-OH, following the same procedure as in Step 2.

Step 4: N-terminal Abz Group Coupling

-

After the final glycine coupling, perform a final Fmoc deprotection as described in Step 2.1.

-

Wash the resin thoroughly with DMF.

-

Dissolve 2-aminobenzoic acid (Abz) (3-5 eq.), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.

-

Add DIEA (6-10 eq.) to activate the Abz.

-

Add the activated Abz solution to the resin and agitate for 2-4 hours, or until the reaction is complete (monitored by a colorimetric test such as the Kaiser test).[7]

-

Wash the resin thoroughly with DMF and DCM.

Step 5: Cleavage and Deprotection

-

Dry the peptide-resin under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

Table 3: Estimated Yields for SPPS of this compound

| Synthesis Step | Estimated Yield |

| Resin Loading | 0.4 - 0.8 mmol/g |

| Coupling Efficiency (per step) | >99% |

| Overall Crude Peptide Yield | 60 - 80% (based on initial resin loading) |

| Yield after Purification | 20 - 40% (based on initial resin loading) |

Note: Yields are estimates and can vary depending on the scale of the synthesis and the specific conditions used.[8][9]

Purification of this compound

The crude peptide obtained after cleavage contains the target peptide as well as various impurities. Purification is essential to obtain a high-purity product for research applications and is typically achieved by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[10][11]

Experimental Protocol: RP-HPLC Purification

Step 1: Sample Preparation

-

Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of acetonitrile (B52724) and water, possibly with a small amount of DMSO if solubility is an issue.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Step 2: HPLC Conditions

-

Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-40 minutes is a good starting point. The exact gradient should be optimized based on the initial analytical run.

-

Flow Rate: Typically 1 mL/min for an analytical column or scaled up accordingly for a preparative column.

-

Detection: UV detection at 220 nm and 280 nm. The Abz group also allows for detection at its absorbance maximum.

Step 3: Fraction Collection and Analysis

-

Collect fractions corresponding to the major peak that elutes from the column.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the fractions with the desired purity (>95%).

Step 4: Lyophilization

-

Freeze the pooled fractions.

-

Lyophilize the frozen solution to obtain the purified peptide as a fluffy, yellowish powder.

Visualization of Workflows

Synthesis Workflow

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Purification Workflow

Caption: Purification workflow for this compound using RP-HPLC.

Conclusion

The synthesis and purification of this compound can be reliably achieved using the detailed protocols provided in this guide. Fmoc-based solid-phase peptide synthesis offers an efficient route to the crude peptide, while reversed-phase HPLC is a robust method for obtaining a highly pure final product. Adherence to these methodologies will enable researchers and drug development professionals to successfully produce this valuable fluorogenic substrate for their scientific endeavors.

References

- 1. This compound -HongTide Biotechnology [hongtide.com]

- 2. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 3. This compound;67482-93-3 - 楚肽生物科技 [apeptides.com]

- 4. This compound -上海鸿肽生物科技有限公司 [hongtide.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bachem.com [bachem.com]

- 7. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. bachem.com [bachem.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of Abz-Gly-p-nitro-Phe-Pro-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abz-Gly-p-nitro-Phe-Pro-OH is a fluorogenic peptide substrate meticulously designed for the sensitive and continuous assay of Angiotensin-Converting Enzyme (ACE) activity. This intramolecularly quenched fluorescent substrate is an invaluable tool in the study of enzyme kinetics, inhibitor screening, and the broader investigation of the Renin-Angiotensin System (RAS), which plays a pivotal role in the regulation of blood pressure and cardiovascular homeostasis. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its use, and a visual representation of its mechanism of action.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for its application in experimental settings, influencing its solubility, stability, and interaction with ACE.

| Property | Value | Reference |

| Molecular Formula | C23H25N5O7 | [1] |

| Molecular Weight | 483.47 g/mol | [1] |

| Appearance | Pale yellow powder | [2] |

| Solubility | Soluble in DMSO. The resulting solution can be further diluted with sterile water. Insoluble in water, Phosphate Buffered Saline (PBS), or 3% acetic acid alone. | [2] |

| Storage | Store dry and frozen at -20°C for long-term stability (stable for more than one year). Stock solutions should be used promptly as their stability has not been extensively tested. | [2] |

Spectroscopic Properties

This compound is a FRET (Förster Resonance Energy Transfer) substrate. The 2-aminobenzoyl (Abz) group at the N-terminus serves as the fluorescent donor, while the p-nitro-phenylalanine (p-nitro-Phe) residue acts as the quencher. In the intact peptide, the close proximity of the quencher to the fluorophore results in the suppression of fluorescence. Enzymatic cleavage of the peptide bond between the glycine (B1666218) and p-nitro-phenylalanine residues by ACE separates the donor and quencher, leading to an increase in fluorescence.

| Spectroscopic Property | Wavelength (nm) | Reference |

| Excitation Wavelength (λex) | 320 | [3] |

| Emission Wavelength (λem) | 420 | [3][4] |

Estimated Acid-Base Properties (pKa)

| Ionizable Group | Estimated pKa |

| α-Carboxyl group (Proline C-terminus) | ~3-4 |

| Abz (ortho-aminobenzoic acid) amino group | ~4.8 |

| Proline imino group | ~10.6 |

Note: These are estimated values and the actual pKa of the peptide will be influenced by the local chemical environment and the proximity of other ionizable groups.

Mechanism of Action: FRET-Based Detection of ACE Activity

The utility of this compound as an ACE substrate is based on the principle of FRET. The workflow for its use in detecting ACE activity is depicted below.

Caption: Workflow of ACE activity detection using the FRET substrate.

Experimental Protocol: ACE Activity Assay

The following is a detailed protocol for measuring ACE activity using this compound. This protocol is adapted from established methodologies and is suitable for inhibitor screening and kinetic analysis.

Materials

-

This compound substrate

-

Angiotensin-Converting Enzyme (from rabbit lung or other suitable source)

-

Tris-HCl buffer

-

NaCl

-

ZnCl2

-

DMSO (for substrate stock solution)

-

96-well black microplate

-

Fluorescence microplate reader

Reagent Preparation

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.3, containing 150 mM NaCl and 10 µM ZnCl2.

-

Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C.

-

Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 50 µM). Prepare this solution fresh before each experiment.

-

Enzyme Solution: Prepare a stock solution of ACE in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4). The final concentration of the enzyme in the assay will need to be optimized based on the specific activity of the enzyme preparation.

Assay Procedure

The following workflow outlines the steps for a typical ACE activity assay.

Caption: Experimental workflow for the ACE activity assay.

Detailed Steps:

-

To each well of a 96-well black microplate, add the following:

-

Assay Buffer

-

ACE solution (or inhibitor and ACE for inhibition studies)

-

-

The total volume in each well before the addition of the substrate should be half of the final desired reaction volume (e.g., 50 µL for a final volume of 100 µL).

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the Working Substrate Solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically for a set period (e.g., 15-30 minutes) with readings taken every 30-60 seconds. Use an excitation wavelength of 320 nm and an emission wavelength of 420 nm.

-

The rate of the reaction is determined by the slope of the linear portion of the fluorescence versus time plot.

Data Presentation and Analysis

All quantitative data should be meticulously recorded and analyzed. For kinetic studies, the initial reaction velocities are measured at various substrate concentrations to determine the Michaelis-Menten kinetic parameters, Km and kcat. For inhibitor screening, the percentage of inhibition is calculated by comparing the reaction rate in the presence and absence of the inhibitor, allowing for the determination of the IC50 value.

Conclusion

This compound is a robust and sensitive tool for the investigation of ACE. Its well-defined physicochemical and spectroscopic properties, coupled with a straightforward FRET-based assay protocol, make it an ideal choice for a wide range of applications in academic research and drug development. The detailed information and protocols provided in this guide are intended to facilitate its effective implementation in the laboratory.

References

Unveiling the Mechanism of Abz-Gly-p-nitro-Phe-Pro-OH: A Technical Guide for FRET-Based Enzyme Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of the fluorogenic peptide substrate, Abz-Gly-p-nitro-Phe-Pro-OH, in the context of Förster Resonance Energy Transfer (FRET). Primarily utilized as a substrate for Angiotensin-Converting Enzyme (ACE), this peptide provides a powerful tool for studying enzyme kinetics and screening for potential inhibitors. This document provides a comprehensive overview of its mechanism, detailed experimental protocols, and quantitative data to facilitate its application in research and drug development.

The FRET Mechanism: A Tale of a Donor and a Quencher

The functionality of this compound as a reporter molecule is rooted in the principle of Förster Resonance Energy Transfer (FRET). This phenomenon involves the non-radiative transfer of energy from an excited-state fluorophore (the donor) to a nearby chromophore (the quencher or acceptor). In this particular substrate, the FRET pair consists of:

-

The Donor: o-Aminobenzoic acid (Abz), a fluorescent group attached to the N-terminus of the peptide.

-

The Quencher: p-nitro-Phenylalanine (p-nitro-Phe), an acceptor group that can absorb the energy emitted by the donor.

In its intact state, the close proximity of the Abz and p-nitro-Phe residues within the peptide allows for efficient FRET to occur. When the Abz fluorophore is excited by an external light source, it transfers its energy to the p-nitro-Phe quencher instead of emitting it as fluorescence. This results in a low fluorescence signal.

Enzymatic cleavage of the peptide bond between the fluorophore and the quencher separates the donor-quencher pair. This separation disrupts the FRET process, leading to a significant increase in the fluorescence emission from the Abz group. The rate of this fluorescence increase is directly proportional to the enzymatic activity.

Fluorescence Quenching Mechanism in Abz-Gly-p-nitro-Phe-Pro-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and methodologies surrounding the fluorescence quenching mechanism of the peptide Abz-Gly-p-nitro-Phe-Pro-OH. This peptide is a widely utilized fluorogenic substrate for Angiotensin I-Converting Enzyme (ACE), a key regulator of blood pressure and a significant target in drug development. Understanding the intricacies of its fluorescence quenching and subsequent relief upon enzymatic cleavage is paramount for accurate and sensitive enzymatic assays.

Core Quenching Mechanism: Förster Resonance Energy Transfer (FRET)

The fluorescence of this compound is governed by the principle of Förster Resonance Energy Transfer (FRET), a non-radiative energy transfer process between two chromophores. In this peptide, the 2-aminobenzoyl (Abz) group at the N-terminus serves as the fluorescent donor, while the p-nitro-phenylalanine (p-nitro-Phe) residue acts as the quencher or acceptor.

In the intact peptide, the donor and acceptor are in close proximity, allowing for efficient FRET to occur. The energy from the excited Abz fluorophore is transferred to the p-nitro-Phe quencher, which then dissipates this energy non-radiatively (e.g., as heat). This results in a significant reduction, or quenching, of the Abz group's fluorescence.

Upon the introduction of a proteolytic enzyme such as Angiotensin-Converting Enzyme (ACE), the peptide bond between the Gly and p-nitro-Phe residues is cleaved. This cleavage event separates the Abz donor from the p-nitro-Phe acceptor. The separation eliminates the FRET effect, leading to a substantial increase in the fluorescence intensity of the Abz group. This direct relationship between enzymatic activity and fluorescence signal forms the basis of highly sensitive ACE activity assays.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the this compound substrate and its interaction with ACE. It is important to note that while typical values are provided based on available literature, these can vary depending on experimental conditions.

Table 1: Spectroscopic Properties

| Parameter | Value | Reference/Note |

| Abz Donor Excitation Wavelength (λex) | ~320 - 355 nm | [1][2] |

| Abz Donor Emission Wavelength (λem) | ~405 - 420 nm | [1][3] |

| Förster Distance (R₀) for Abz/p-nitro-Phe | Not explicitly reported. Can be calculated experimentally. | See Section 3.2 |

| Fluorescence Quantum Yield (Φ) of Intact Peptide | Not explicitly reported. Expected to be low due to quenching. | Can be determined experimentally. |

| Fluorescence Lifetime (τ) of Intact Peptide | Not explicitly reported. Expected to be short due to quenching. | Can be determined experimentally. |

Table 2: Enzyme Kinetic Parameters (Angiotensin-Converting Enzyme)

| Parameter | Value | Reference/Note |

| Michaelis-Menten Constant (Km) | Varies with experimental conditions (pH, temp, buffer). | See Section 3.3 for determination protocol. |

| Maximum Velocity (Vmax) | Dependent on enzyme concentration and conditions. | See Section 3.3 for determination protocol. |

| Catalytic Efficiency (kcat/Km) | Derived from Km and kcat. | A measure of the enzyme's overall efficiency. |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the fluorescence quenching of this compound.

ACE Activity Assay using this compound

This protocol outlines a continuous fluorometric assay to measure ACE activity.

Materials:

-

This compound substrate

-

Angiotensin-Converting Enzyme (from rabbit lung or other sources)

-

Tris-HCl buffer (e.g., 150 mM, pH 8.3)

-

NaCl

-

ZnCl₂

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Enzyme Buffer: Prepare a 150 mM Tris-HCl buffer (pH 8.3) containing 1.125 M NaCl and 10 µM ZnCl₂.

-

Substrate Stock Solution: Dissolve this compound in the enzyme buffer to a desired stock concentration (e.g., 1 mM). Protect from light and store at -20°C.

-

Enzyme Solution: Dilute the ACE stock in the enzyme buffer to a working concentration that yields a linear reaction rate over the desired time course.

-

-

Assay Protocol (96-well plate format):

-

To each well, add 50 µL of the enzyme buffer.

-

Add 20 µL of the ACE working solution to the sample wells. For control wells (no enzyme), add 20 µL of enzyme buffer.

-

To initiate the reaction, add 30 µL of the substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at an excitation wavelength of ~355 nm and an emission wavelength of ~420 nm.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

ACE activity can be expressed in relative fluorescence units per minute (RFU/min).

-

Determination of Förster Distance (R₀)

The Förster distance is the distance at which FRET efficiency is 50%. It can be calculated using the following equation:

R₀⁶ = 8.79 x 10⁻²⁵ * κ² * n⁻⁴ * Φ_D * J(λ)

Where:

-

κ² is the dipole orientation factor (typically assumed to be 2/3 for randomly oriented molecules in solution).

-

n is the refractive index of the medium.

-

Φ_D is the fluorescence quantum yield of the donor (Abz) in the absence of the acceptor.

-

J(λ) is the spectral overlap integral of the donor fluorescence emission and the acceptor absorption spectra.

Experimental Steps:

-

Measure the fluorescence quantum yield (Φ_D) of a reference compound containing only the Abz fluorophore (e.g., Abz-Gly).

-

Measure the molar extinction coefficient of a compound containing the p-nitro-Phe acceptor.

-

Measure the fluorescence emission spectrum of the Abz-containing donor.

-

Measure the absorbance spectrum of the p-nitro-Phe-containing acceptor.

-

Calculate the spectral overlap integral (J(λ)) by integrating the product of the normalized donor emission spectrum and the acceptor absorption spectrum over wavelength.

-

Calculate R₀ using the formula above.

Determination of Enzyme Kinetic Parameters (Km and Vmax)

Procedure:

-

Perform the ACE activity assay as described in Section 3.1, but vary the concentration of the this compound substrate over a wide range (e.g., 0.1 to 10 times the expected Km).

-

Keep the enzyme concentration constant and low enough to ensure initial velocity measurements.

-

Plot the initial reaction velocity (V₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Km and Vmax.

V₀ = (Vmax * [S]) / (Km + [S])

Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data to determine Km and Vmax.

Conclusion

The fluorescence quenching of this compound via FRET provides a robust and sensitive method for the continuous monitoring of ACE activity. A thorough understanding of the underlying photophysical principles, coupled with meticulous experimental execution, is essential for obtaining reliable and reproducible data. This guide provides the foundational knowledge and detailed protocols necessary for researchers, scientists, and drug development professionals to effectively utilize this powerful tool in their investigations of ACE and its inhibitors. Further experimental determination of specific photophysical parameters such as the Förster distance, quantum yield, and fluorescence lifetime for this particular peptide will enhance the quantitative understanding of its quenching efficiency.

References

In-Depth Technical Guide: Spectroscopic Properties of Abz-Gly-p-nitro-Phe-Pro-OH

This guide provides a comprehensive overview of the excitation and emission spectra of the fluorogenic peptide substrate, Abz-Gly-p-nitro-Phe-Pro-OH. It is intended for researchers, scientists, and professionals in the field of drug development who are utilizing this substrate for enzymatic assays, particularly for Angiotensin-Converting Enzyme (ACE).

Core Concepts: FRET-Based Peptide Substrate

This compound is an internally quenched fluorescent substrate designed to measure the activity of proteases like ACE. Its functionality is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide incorporates a fluorophore, the 2-aminobenzoyl (Abz) group, and a quencher, the p-nitro-phenylalanine (pNA) residue.

In the intact peptide, the close proximity of the Abz and pNA moieties allows for efficient FRET, where the energy absorbed by the Abz fluorophore is non-radiatively transferred to the pNA quencher. This results in minimal fluorescence emission. Upon enzymatic cleavage of the peptide bond between the glycine (B1666218) and p-nitro-phenylalanine residues by an enzyme such as ACE, the fluorophore and quencher are separated. This separation disrupts FRET, leading to a significant increase in the fluorescence intensity of the Abz group.

Quantitative Spectroscopic Data

The fluorescence properties of this compound are characterized by specific excitation and emission wavelengths. These values can vary slightly depending on the solvent and buffer conditions.

| Parameter | Wavelength Range (nm) | Source(s) |

| Excitation Maximum (λex) | 320 - 355 | |

| Emission Maximum (λem) | 405 - 420 |

Experimental Protocols

Determination of Excitation and Emission Spectra

This protocol outlines the general procedure for determining the excitation and emission spectra of this compound using a fluorometer.

Materials:

-

This compound

-

Appropriate solvent (e.g., Tris buffer, pH 8.3)

-

Fluorometer with excitation and emission monochromators

-

Quartz cuvettes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in the chosen solvent. A typical starting concentration is in the low micromolar range (e.g., 1-10 µM).

-

Dilute the stock solution to a working concentration suitable for the fluorometer being used. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the expected emission maximum (e.g., 420 nm).

-

Scan the excitation monochromator over a range of wavelengths (e.g., 280-400 nm).

-

Record the fluorescence intensity at each excitation wavelength. The resulting plot of intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum represents the optimal excitation wavelength (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined excitation maximum (λex).

-

Scan the emission monochromator over a range of wavelengths starting from just above the excitation wavelength to a longer wavelength (e.g., 380-550 nm).

-

Record the fluorescence intensity at each emission wavelength. The resulting plot of intensity versus emission wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

Angiotensin-Converting Enzyme (ACE) Activity Assay

This protocol describes a continuous fluorometric assay for measuring ACE activity using this compound.

Materials:

-

This compound substrate

-

Angiotensin-Converting Enzyme (ACE) from a suitable source (e.g., rabbit lung)

-

Assay Buffer: 150 mM Tris-HCl, pH 8.3, containing 1.125 M NaCl

-

ACE inhibitors (optional, for control experiments)

-

96-well black microplate

-

Microplate fluorometer

Procedure:

-

Reagent Preparation:

-

Prepare the assay buffer.

-

Dissolve the this compound substrate in the assay buffer to the desired final concentration (e.g., 0.45 mM).

-

Prepare a solution of ACE in an appropriate buffer.

-

-

Assay Protocol:

-

To each well of the 96-well microplate, add the sample to be tested (e.g., potential ACE inhibitors) and the ACE solution.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the pre-warmed this compound substrate solution to each well.

-

Immediately place the microplate in the fluorometer, pre-set to 37°C.

-

Monitor the increase in fluorescence intensity over time. Set the excitation wavelength to ~355 nm and the emission wavelength to ~405 nm.

-

The rate of the reaction (increase in fluorescence per unit time) is proportional to the ACE activity.

-

Visualizations

Experimental Workflow for ACE Activity Assay

Caption: Workflow for measuring ACE activity using a fluorogenic substrate.

Logical Relationship of FRET-Based Enzymatic Cleavage

Caption: Mechanism of fluorescence generation upon enzymatic cleavage.

The Specificity of Abz-Gly-p-nitro-Phe-Pro-OH as a Substrate for Angiotensin-Converting Enzyme: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin-Converting Enzyme (ACE) is a central component of the Renin-Angiotensin-Aldosterone System (RAAS), a critical physiological pathway for regulating blood pressure and fluid and electrolyte balance. As a dipeptidyl carboxypeptidase, ACE plays a pivotal role in cardiovascular homeostasis primarily through two actions: the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II, and the inactivation of the vasodilator bradykinin. Given its significance in hypertension and other cardiovascular diseases, ACE is a major target for therapeutic intervention.

The study of ACE inhibition and the screening of potential drug candidates necessitate reliable and efficient enzymatic assays. One of the most widely used tools for this purpose is the fluorogenic substrate Abz-Gly-p-nitro-Phe-Pro-OH. This technical guide provides an in-depth overview of the substrate's specificity for ACE, detailing the underlying biochemical principles, experimental protocols, and the broader context of the RAAS pathway.

The this compound Substrate: A FRET-Based Approach

This compound is an internally quenched fluorescent substrate designed for the continuous monitoring of ACE activity. Its design is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The substrate incorporates a fluorescent donor group, o-aminobenzoyl (Abz), and a quenching acceptor group, p-nitrophenylalanine (p-nitro-Phe).

In the intact peptide, the close proximity of the Abz and p-nitro-Phe residues allows for efficient quenching of the Abz fluorescence by the p-nitro-Phe group. Upon enzymatic cleavage of the peptide bond between p-nitro-Phe and Proline by ACE, the fluorescent donor and the quencher are separated. This separation disrupts the FRET process, leading to a measurable increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the ACE activity.

Quantitative Analysis of Substrate Specificity

| Substrate/Parameter | Value | Reference |

| This compound | ||

| Excitation Wavelength | 350-355 nm | [1] |

| Emission Wavelength | 420 nm | [1] |

| Km | Not readily available | |

| kcat | Not readily available | |

| kcat/Km | Not readily available | |

| Other FRET Substrates | ||

| Abz-FRK(Dnp)P-OH | ||

| kcat/Km | 52.6 µM-1s-1 | |

| Abz-LFK(Dnp)-OH (C-domain selective) | ||

| kcat/Km | 36.7 µM-1s-1 | |

| Abz-SDK(Dnp)P-OH (N-domain selective) | ||

| kcat/Km | Not specified in provided abstracts |

Experimental Protocol: ACE Activity Assay

The following is a generalized protocol for determining ACE activity using the this compound substrate, compiled from various established methods. Researchers should optimize specific conditions based on their experimental setup and enzyme source.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung or other sources)

-

This compound substrate

-

Tris-HCl buffer (e.g., 150 mM, pH 8.3)

-

NaCl

-

ZnCl2

-

Microplate reader with fluorescence detection capabilities

-

Black 96-well microplates

Reagent Preparation:

-

Enzyme Buffer: 150 mM Tris-HCl, pH 8.3, containing 0.1 mM ZnCl2.

-

Substrate Buffer: 150 mM Tris-HCl, pH 8.3, containing 1.125 M NaCl.

-

ACE Working Solution: Dilute ACE stock solution in Enzyme Buffer to the desired concentration (e.g., 3 mU/mL). Prepare fresh daily.

-

Substrate Solution: Dissolve this compound in Substrate Buffer to the desired final concentration (e.g., 0.45 mM). This solution should be prepared fresh and protected from light.

Assay Procedure:

-

To each well of a black 96-well microplate, add 50 µL of the sample to be tested (e.g., inhibitor dilutions or buffer for control).

-

Add 50 µL of the ACE working solution to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

To initiate the reaction, add 100 µL of the pre-warmed (37°C) Substrate Solution to each well.

-

Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

-

Monitor the increase in fluorescence intensity continuously or at fixed time intervals (e.g., every minute for 30 minutes).

-

Set the excitation wavelength to ~355 nm and the emission wavelength to ~420 nm.

Data Analysis:

The initial reaction velocity (v) is determined from the linear portion of the fluorescence versus time plot. For inhibitor studies, the IC50 value can be calculated by plotting the percentage of ACE inhibition against the logarithm of the inhibitor concentration.

Visualizing the Molecular Interactions and Pathways

To better understand the context and mechanism of the this compound substrate with ACE, the following diagrams illustrate the broader physiological pathway and the specific enzymatic reaction.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling cascade.

Caption: Enzymatic cleavage of this compound by ACE.

Conclusion

The fluorogenic substrate this compound remains a valuable and widely adopted tool for the in vitro assessment of Angiotensin-Converting Enzyme activity. Its utility in high-throughput screening for potential ACE inhibitors is well-established due to the simplicity and continuous nature of the FRET-based assay. While detailed kinetic parameters for this specific substrate are not prominently available in the literature, the provided experimental protocols and the broader understanding of its mechanism within the context of the Renin-Angiotensin-Aldosterone System offer a solid foundation for researchers in cardiovascular drug discovery and development. Future work to fully characterize the Michaelis-Menten kinetics of this substrate would be a valuable contribution to the field.

References

The Discovery and Application of Abz-Based Fluorogenic Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of proteolytic enzymes is fundamental to understanding a vast array of biological processes, from cellular signaling and apoptosis to tissue remodeling and disease progression. A key tool in this field is the use of fluorogenic peptide substrates, which provide a sensitive and continuous method for monitoring enzyme activity. Among these, peptides incorporating the 2-aminobenzoyl (Abz) group as a fluorophore have proven to be particularly valuable. This technical guide provides an in-depth overview of the discovery, development, and application of Abz-based fluorogenic peptides, complete with quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in their effective implementation.

The core principle behind these probes lies in Förster Resonance Energy Transfer (FRET). An Abz group, typically positioned at the N-terminus of a peptide, serves as the fluorescent donor. A suitable quencher moiety, such as a 2,4-dinitrophenyl (Dnp) group, is incorporated at another position in the peptide sequence. In the intact peptide, the close proximity of the quencher to the Abz group results in the suppression of fluorescence. Upon enzymatic cleavage of a specific peptide bond between the donor and quencher, they are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to the rate of the enzymatic reaction.

I. Physicochemical and Spectroscopic Properties of Abz-Based Probes

The selection of an appropriate fluorophore-quencher pair is critical for the development of sensitive and reliable fluorogenic substrates. The Abz group, also known as anthraniloyl, is a widely used fluorophore due to its favorable spectroscopic properties and ease of incorporation into peptides.

Table 1: Spectroscopic Properties of Abz and Common Quenchers

| Fluorophore/Quencher | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (ΦF) | Notes |

| Abz (2-Aminobenzoyl) | ~320 | ~420 | 2,300 | 0.60 | Commonly used fluorescent donor.[1] |

| EDDnp (N-[2,4-dinitrophenyl]-ethylenediamine) | ~360 (absorbance) | - | 10,000 | - | Effective quencher for Abz. |

| Dnp (2,4-Dinitrophenyl) | ~360 (absorbance) | - | 10,000 | - | Widely used quencher. |

| Nitro-tyrosine (Tyr(NO₂)) | ~360 (absorbance) | - | - | - | Quencher for Abz.[1] |

| Dabcyl | ~453 (absorbance) | - | 32,000 | - | Common quencher for various fluorophores.[2] |

II. Design and Synthesis of Abz-Based Fluorogenic Peptides

The design of an effective Abz-based fluorogenic substrate requires careful consideration of the target enzyme's substrate specificity. The peptide sequence should be optimized to ensure efficient and specific cleavage. The general structure of such a probe is Abz-PeptideSequence-Quencher.

Logical Workflow for Probe Development

References

The Role of the p-Nitro-Phenylalanine Quencher: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the non-canonical amino acid p-nitro-phenylalanine (pNF) and its application as a fluorescence quencher in biological research and drug discovery. This document details the core principles of pNF-mediated quenching, its spectral properties, and its use in key experimental assays. Detailed protocols and data are presented to facilitate the practical application of this powerful tool.

Introduction to p-Nitro-Phenylalanine as a Quencher

para-Nitro-phenylalanine is a synthetic amino acid analog of phenylalanine that contains a nitro group at the para position of the phenyl ring. This nitro group imparts unique electronic and spectroscopic properties, making pNF an effective quencher of fluorescence, particularly through the mechanism of Förster Resonance Energy Transfer (FRET). When placed in close proximity to a suitable fluorescent donor molecule (a fluorophore), pNF can accept the donor's excitation energy non-radiatively, resulting in a decrease or "quenching" of the donor's fluorescence emission. This distance-dependent quenching makes pNF an invaluable tool for studying molecular interactions, enzymatic activity, and protein conformational changes.

Mechanism of Quenching

The primary mechanism by which p-nitro-phenylalanine quenches fluorescence is Förster Resonance Energy Transfer (FRET) . FRET is a non-radiative energy transfer process that occurs between a donor fluorophore in an excited state and a suitable acceptor molecule (the quencher) in close proximity (typically 1-10 nm).

The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, following an inverse sixth-power relationship. This relationship is described by the Förster equation:

E = 1 / (1 + (r/R₀)⁶)

Where:

-

E is the efficiency of energy transfer.

-

r is the distance between the donor and acceptor.

-

R₀ (the Förster distance) is the distance at which the energy transfer efficiency is 50%.

The R₀ value is characteristic of a specific donor-acceptor pair and is dependent on the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, the quantum yield of the donor, and the relative orientation of the donor and acceptor transition dipoles.

In the context of pNF, it serves as the FRET acceptor, or quencher. A common and effective FRET donor for pNF is the intrinsic amino acid Tryptophan (Trp) . The emission spectrum of Tryptophan significantly overlaps with the absorption spectrum of p-nitro-phenylalanine, making them an excellent FRET pair for studying protein dynamics.[1]

Quantitative Data

Spectral Properties

| Property | Value | Notes |

| Absorption Maxima (λmax) | ~280 nm and ~310-320 nm (protonated), ~400-420 nm (deprotonated) | The absorption spectrum is pH-dependent. The shorter wavelength absorption is characteristic of the phenyl ring, while the longer wavelength absorption is attributed to the nitro group and is more pronounced at alkaline pH.[2][3] |

| Molar Extinction Coefficient (ε) | Estimated to be in the range of 9,000 - 18,000 M-1cm-1 at ~400 nm | This estimation is based on the molar extinction coefficient of the structurally similar compound p-nitrophenol at alkaline pH. The exact value for pNF may vary.[4][5][6] |

FRET Parameters with Tryptophan

The Tryptophan-pNF pair is a widely used combination for intramolecular FRET studies in proteins.

| FRET Parameter | Value | Notes |

| Förster Distance (R₀) | ~16 Å (1.6 nm) | This value is for the structurally similar p-cyanophenylalanine-Tryptophan pair and serves as a good approximation for the Trp-pNF pair. The actual R₀ may vary slightly based on the specific environment and orientation. |

| Quenching Efficiency | High | pNF is an efficient quencher of Tryptophan fluorescence in a distance-dependent manner.[1] |

Experimental Protocols

Site-Specific Incorporation of p-Nitro-Phenylalanine into Proteins

The use of pNF as a site-specific quencher requires its incorporation into a protein of interest at a defined position. This is typically achieved through the genetic code expansion technology, which utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate the non-canonical amino acid in response to a nonsense codon (e.g., the amber codon, TAG).

Materials:

-

Expression plasmid for the protein of interest with a TAG codon at the desired incorporation site.

-

Plasmid encoding the orthogonal pNF-tRNA synthetase and its corresponding tRNA (e.g., from Methanococcus jannaschii).

-

E. coli expression strain (e.g., BL21(DE3)).

-

Luria-Bertani (LB) medium and Terrific Broth (TB) medium.

-

Appropriate antibiotics for plasmid selection.

-

p-Nitro-L-phenylalanine (pNF).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Standard protein purification reagents and equipment (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Protocol:

-

Co-transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the plasmid for the pNF-tRNA synthetase/tRNA pair.

-

Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

-

Expression Culture: Inoculate 1 L of TB medium with the overnight starter culture.

-

Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

pNF Addition: Add pNF to a final concentration of 1 mM.

-

Protein Expression: Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to grow the culture at 30°C for 6-8 hours.

-

Cell Harvesting and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication or high-pressure homogenization).

-

Protein Purification: Purify the pNF-containing protein using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

Verification: Confirm the incorporation of pNF by mass spectrometry.

FRET-Based Protease Activity Assay

This protocol describes a general method for measuring protease activity using a synthetic peptide substrate containing a fluorophore and a pNF quencher. Cleavage of the peptide by the protease separates the fluorophore and quencher, leading to an increase in fluorescence.

Materials:

-

Purified protease of interest.

-

FRET peptide substrate: A synthetic peptide containing the protease recognition sequence flanked by a fluorophore (e.g., a coumarin (B35378) derivative) and pNF.

-

Assay buffer specific to the protease.

-

96-well black microplate.

-

Fluorescence plate reader.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the FRET peptide substrate in a suitable solvent (e.g., DMSO).

-

Prepare a series of protease dilutions in the assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the desired volume of assay buffer to each well.

-

Add the FRET peptide substrate to each well to a final concentration typically in the low micromolar range.

-

Add a negative control (buffer only) and a positive control (a known concentration of active protease).

-

-

Initiate Reaction: Add the protease dilutions to the respective wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the emission wavelength of the fluorophore using a fluorescence plate reader. Take readings at regular time intervals (e.g., every 1-5 minutes) for a set duration (e.g., 30-60 minutes).

-

Data Analysis:

-

Subtract the background fluorescence (from the negative control wells) from all readings.

-

Plot the fluorescence intensity versus time for each protease concentration.

-

The initial rate of the reaction (V₀) is determined from the initial linear portion of the curve.

-

Plot V₀ versus protease concentration to determine the enzyme kinetics.

-

Mandatory Visualizations

FRET-Based Protease Assay Workflow

Caption: Workflow of a FRET-based protease assay using a pNF-quenched substrate.

Probing Protein Conformational Change with Trp-pNF FRET

Caption: Principle of using Trp-pNF FRET to monitor protein conformational changes.

Applications in Drug Development

The unique properties of the p-nitro-phenylalanine quencher make it a valuable tool in various stages of the drug development process:

-

High-Throughput Screening (HTS): FRET-based assays using pNF are readily adaptable for HTS of enzyme inhibitors. The "turn-on" fluorescence signal upon substrate cleavage provides a robust and sensitive readout for identifying compounds that inhibit protease or other enzyme activity.

-

Mechanism of Action Studies: By incorporating pNF at specific sites within a target protein, researchers can study how a drug candidate affects the protein's conformation and dynamics. Changes in FRET efficiency upon drug binding can provide insights into the drug's mechanism of action.

-

Binding Affinity Determination: Titration experiments monitoring the change in fluorescence quenching can be used to determine the binding affinity (Kd) of small molecules or other proteins to a pNF-labeled protein.

Conclusion

p-Nitro-phenylalanine is a versatile and powerful tool for researchers and drug development professionals. Its ability to efficiently quench fluorescence in a distance-dependent manner, particularly in partnership with the intrinsic fluorophore Tryptophan, enables the sensitive and specific investigation of a wide range of biological processes. The methodologies outlined in this guide provide a foundation for the successful implementation of pNF-based quenching assays to advance our understanding of protein function and to accelerate the discovery of novel therapeutics.

References

- 1. The genetic incorporation of a distance probe into proteins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. View of Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. | Uniciencia [revistas.una.ac.cr]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. neb.com [neb.com]

- 6. jcsp.org.pk [jcsp.org.pk]

Navigating the Properties of Abz-Gly-p-nitro-Phe-Pro-OH: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of the fluorogenic peptide substrate, Abz-Gly-p-nitro-Phe-Pro-OH. This peptide is a critical tool for researchers studying the activity of Angiotensin-Converting Enzyme (ACE), a key regulator in the Renin-Angiotensin-Aldosterone System (RAAS). Understanding its behavior in various buffer systems is paramount for generating accurate and reproducible experimental results.

Core Peptide Characteristics

This compound is a FRET (Förster Resonance Energy Transfer) substrate designed for the continuous fluorometric assay of ACE activity. The peptide incorporates the fluorescent donor group, 2-aminobenzoyl (Abz), and a quenching acceptor group, p-nitro-phenylalanine. In its intact state, the proximity of these two groups results in the quenching of the Abz fluorescence. Upon enzymatic cleavage of the peptide bond between Gly and p-nitro-Phe by ACE, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.

Solubility Profile

The solubility of this compound is a critical factor in the design of robust enzymatic assays. While exhaustive quantitative data across a wide range of buffers is not extensively documented in publicly available literature, the following provides a summary of known solubility characteristics and general guidance for its dissolution.

Data Presentation: Solubility of this compound

| Solvent/Buffer | Solubility | Concentration | Remarks |

| Dimethyl Sulfoxide (DMSO) | Soluble | 1 mg in 50 µL | A common solvent for creating concentrated stock solutions. |

| Water | Insoluble | Not specified | Direct dissolution in aqueous solutions is not recommended. |

| Phosphate-Buffered Saline (PBS) | Insoluble | Not specified | The peptide is not readily soluble in this common biological buffer. |

| Tris-based Buffers (e.g., pH 7.4-8.3) | Limited | Not specified | Dissolution in aqueous buffers typically requires prior solubilization in an organic solvent like DMSO, followed by careful dilution. |

Stability Profile

The stability of this compound in solution is crucial for the reliability and accuracy of kinetic studies. As with many peptides, its stability is influenced by factors such as pH, temperature, and the presence of proteases.

Lyophilized this compound is stable for extended periods when stored under appropriate conditions. For instance, it can be stored at -20°C for at least one year. Once in solution, the peptide's stability is reduced, and it is generally recommended to use the solution promptly or store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of solutions and the assessment of solubility and stability of this compound.

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

-

Materials:

-

This compound (lyophilized powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

-

Procedure:

-

Equilibrate the vial of lyophilized peptide to room temperature before opening to prevent condensation.

-

Briefly centrifuge the vial to ensure all the powder is at the bottom.

-

Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 20 mg/mL stock solution, add 50 µL of DMSO to 1 mg of peptide).

-

Vortex the vial thoroughly until the peptide is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

Protocol 2: General Procedure for Solubility Assessment in Different Buffers

This protocol outlines a general method to determine the solubility of this compound in various aqueous buffers.

-

Materials:

-

Concentrated stock solution of this compound in DMSO (from Protocol 1).

-

A selection of buffers at different pH values (e.g., sodium acetate, MES, HEPES, Tris-HCl, CAPS).

-

Spectrophotometer or HPLC system.

-

-

Procedure:

-

Prepare a series of dilutions of the DMSO stock solution into each of the target buffers. Start with a high dilution factor and gradually decrease it.

-

For each dilution, visually inspect the solution for any signs of precipitation or cloudiness immediately after mixing and after a defined incubation period (e.g., 1 hour) at a controlled temperature.

-

To quantify the amount of soluble peptide, centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any insoluble material.

-

Carefully collect the supernatant and measure the absorbance at a wavelength where the peptide absorbs (e.g., around 340 nm due to the p-nitro-phenylalanine group) or analyze by reverse-phase HPLC.

-

The highest concentration that remains clear and shows no significant loss of peptide in the supernatant after centrifugation is considered the approximate solubility limit in that buffer.

-

Protocol 3: Stability Assessment using a Stability-Indicating HPLC Method

This protocol provides a framework for evaluating the stability of this compound in different buffers over time using High-Performance Liquid Chromatography (HPLC).

-

Materials:

-

Solutions of this compound in the desired buffers, prepared from a DMSO stock.

-

HPLC system with a UV detector.

-

A suitable reverse-phase HPLC column (e.g., C18).

-

Mobile phases (e.g., water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA).

-

-

Procedure:

-

Prepare solutions of the peptide at a known concentration in the buffers to be tested.

-

Divide each solution into aliquots and store them under different conditions (e.g., 4°C, room temperature, 37°C).

-

At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.

-

Analyze the samples by reverse-phase HPLC. The method should be capable of separating the intact peptide from its potential degradation products. A gradient elution from low to high organic solvent concentration is typically used.

-

Monitor the chromatograms at a suitable wavelength (e.g., 280 nm or 340 nm).

-

Quantify the peak area of the intact peptide at each time point.

-

The stability can be expressed as the percentage of the initial peptide remaining over time. The degradation rate and half-life can be calculated by fitting the data to an appropriate kinetic model.

-

For forced degradation studies, the peptide can be subjected to more extreme conditions such as acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and oxidative (e.g., 3% H₂O₂) stress to identify potential degradation products and validate the stability-indicating nature of the HPLC method.

-

Visualizations: Signaling Pathways and Experimental Workflows

The Renin-Angiotensin-Aldosterone System (RAAS)

This compound is a substrate for Angiotensin-Converting Enzyme (ACE), a central component of the RAAS. This pathway plays a critical role in the regulation of blood pressure and fluid balance.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling cascade.

Experimental Workflow: Solubility Assessment

The following diagram illustrates the general workflow for determining the solubility of this compound in different buffer systems.

Caption: Workflow for determining peptide solubility in various buffers.

Experimental Workflow: Stability Assessment

This diagram outlines the key steps in assessing the stability of the peptide in solution over time.

Caption: Workflow for assessing peptide stability in solution.

The Enzymatic Cleavage of Abz-Gly-p-nitro-Phe-Pro-OH by Angiotensin-Converting Enzyme: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin-Converting Enzyme (ACE), a central component of the renin-angiotensin system, is a dipeptidyl carboxypeptidase that plays a critical role in blood pressure regulation. Its clinical significance has driven the development of numerous inhibitors and assays for its characterization. Among the tools used to study ACE activity is the fluorogenic substrate, o-aminobenzoyl-glycyl-p-nitrophenylalanyl-proline (Abz-Gly-p-nitro-Phe-Pro-OH). This technical guide provides an in-depth exploration of the cleavage of this substrate by ACE, including the underlying mechanism, detailed experimental protocols for activity assays, and a summary of kinetic data for comparable substrates.

Mechanism of Cleavage

The substrate this compound is an internally quenched fluorescent peptide. The o-aminobenzoyl (Abz) group at the N-terminus serves as a fluorophore, while the p-nitro-phenylalanine (p-nitro-Phe) residue acts as a quencher. In the intact peptide, the close proximity of the quencher to the fluorophore results in fluorescence resonance energy transfer (FRET), leading to minimal fluorescence emission.

Angiotensin-Converting Enzyme catalyzes the hydrolysis of the peptide bond between the glycine (B1666218) and p-nitro-phenylalanine residues. This cleavage separates the Abz-Gly fragment from the p-nitro-Phe-Pro-OH fragment. The separation of the fluorophore from the quencher disrupts the FRET process, leading to a quantifiable increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescence signal allows for a continuous and sensitive assay of ACE activity.[1] The enzymatic reaction is sensitive to factors such as NaCl concentration and pH, with an optimal pH often being greater than 8.0.[2]

Quantitative Data

While extensive research has been conducted on various fluorogenic substrates for ACE, specific kinetic parameters (Km and kcat) for this compound are not prominently available in the reviewed literature. This may be due to factors such as lower sensitivity or inefficient quenching compared to other FRET substrates.[3] However, for comparative purposes, the following table summarizes the kinetic parameters for other commonly used fluorogenic ACE substrates.

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Enzyme Source | Reference |

| Mca-APK-Dnp | 76.6 | 60.9 | 7.9 x 10⁵ | Human ACE2 | [4] |

| Suc-Ala-Ala-Phe-AMC | 36.5 | 1.4 | 3.8 x 10⁴ | Neprilysin | [4] |

| Abz-FRK(Dnp)P-OH | - | - | 5.26 x 10⁴ | Wild-type ACE | [3] |

| Abz-LFK(Dnp)-OH | - | - | 3.67 x 10⁴ | Recombinant ACE C-domain | [3] |

| Abz-SDK(Dnp)P-OH | - | - | - | N-domain-selective substrate |

Note: The table presents data for ACE2 and Neprilysin for context within angiotensin peptide metabolism studies. Data for some ACE substrates are presented as catalytic efficiency (kcat/Km) as reported in the source.

Experimental Protocols

The following is a detailed methodology for a typical ACE activity assay using this compound, adapted from established protocols.[3]

Reagents and Buffers

-

ACE Stock Solution (1 U/mL): Dissolve Angiotensin Converting Enzyme from rabbit lung in a 50% glycerol (B35011) in ultrapure water solution to a final concentration of 1 U/mL. Aliquot and store at -20°C.[3]

-

Tris Buffer (0.150 M, pH 8.3): Dissolve 1.817 g of Tris base or 2.364 g of Tris-HCl in approximately 90 mL of ultrapure water. Adjust the pH to 8.3 at 37°C. Make up the final volume to 100 mL with ultrapure water.[3]

-

Enzyme Buffer (0.1 mM ZnCl₂, 0.150 M Tris buffer, pH 8.3): Prepare a 1 mM ZnCl₂ stock solution by dissolving 1.4 mg of ZnCl₂ in 10 mL of ultrapure water and store at -20°C. Dilute the stock solution 1:10 and add 25 µL to 25 mL of 0.150 M Tris buffer (pH 8.3). Store at 4°C for up to one week or at -20°C for up to six months.[3]

-

Substrate Buffer (1.125 M NaCl, 0.150 M Tris buffer, pH 8.3): Dissolve 3.2872 g of NaCl in 50 mL of 0.150 M Tris buffer (pH 8.3). Store at 4°C for up to one week or at -20°C for up to six months.[3]

-

Substrate Solution: Dissolve 3.6 mg of this compound Trifluoroacetate in 16 mL of Substrate Buffer. This solution should be prepared fresh for each assay.[3]

-

ACE Working Solution: Dilute the 1 U/mL ACE stock solution 1:24 with the Enzyme Buffer. This solution should be prepared daily.[3]

Assay Procedure (96-well plate format)

-

Plate Setup: Use a black 96-well microplate for fluorescence measurements.

-

Reagent Addition:

-

Initiate Reaction: Add 160 µL of the substrate solution to all wells.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.

Visualizations

ACE Cleavage of this compound

References

A Technical Guide to the Kinetic Parameters of Fluorogenic Substrates for Angiotensin-Converting Enzyme (ACE)

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Kinetic Parameters of Fluorogenic ACE Substrates

The following table summarizes the Michaelis-Menten constants (Km), catalytic constants (kcat), and catalytic efficiency (kcat/Km) for various fluorogenic substrates with the N- and C-domains of ACE. This data provides a valuable reference for selecting appropriate substrates for specific research applications.

| Substrate | ACE Domain | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |

| Abz-FRK(Dnp)P-OH | Wild-type ACE | - | - | 52.6 | [1] |

| Abz-LFK(Dnp)-OH | C-domain | - | - | 36.7 | [1] |

| Abz-LFK(Dnp)-OH | N-domain | - | - | 0.51 | [1] |

| Abz-SDK(Dnp)P-OH | N-domain | - | - | - | [1] |

| Bradykinin | Wild-type ACE | - | - | 61.0 | [1] |

| Angiotensin I | Wild-type ACE | - | - | 2.5 | [1] |

| Hip-His-Leu | Wild-type ACE | - | - | 0.26 | [1] |

Note: Specific Km and Vmax values for Abz-Gly-p-nitro-Phe-Pro-OH were not found in the reviewed literature. The table above provides data for structurally similar and commonly used FRET-based ACE substrates for comparative purposes.

Experimental Protocols

The determination of ACE kinetic parameters typically involves a continuous fluorometric assay using a Fluorescence Resonance Energy Transfer (FRET) substrate. The hydrolysis of the substrate by ACE separates a fluorophore and a quencher, leading to an increase in fluorescence that is proportional to the enzyme activity.

General Protocol for ACE Activity Assay

This protocol is a generalized procedure based on methodologies described for various Abz-based fluorogenic substrates.

Materials:

-

ACE: Purified or recombinant angiotensin-converting enzyme.

-

Fluorogenic Substrate: e.g., this compound or other FRET-based substrates.

-

Assay Buffer: Typically 0.1 M Tris-HCl buffer containing 50 mM NaCl and 10 µM ZnCl₂, with the pH adjusted to the optimal range for the specific ACE isoform (e.g., pH 7.0-8.3).

-

ACE Inhibitor (for control): e.g., Captopril or Lisinopril.

-

96-well black microplate.

-

Fluorescence microplate reader.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of the substrate in the assay buffer at various concentrations.

-

Prepare a working solution of ACE in the assay buffer. The final enzyme concentration should be chosen to ensure a linear rate of fluorescence increase over the measurement period.

-

-

Assay Setup:

-

Pipette the assay buffer into the wells of the 96-well microplate.

-

Add the ACE working solution to the appropriate wells.

-

For control wells, pre-incubate the enzyme with an ACE inhibitor for a specified time (e.g., 15-30 minutes) before adding the substrate.

-

Initiate the enzymatic reaction by adding the substrate working solutions to the wells.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence reader pre-set to the appropriate excitation and emission wavelengths for the specific fluorophore/quencher pair (e.g., excitation at 320-355 nm and emission at 405-420 nm for Abz-based substrates).

-

Measure the fluorescence intensity kinetically over a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C).

-

-

Data Analysis:

-

Determine the initial velocity (V₀) of the reaction from the linear portion of the fluorescence versus time plot for each substrate concentration.

-

Plot the initial velocities against the corresponding substrate concentrations.

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values using non-linear regression analysis.

-

Mandatory Visualization

ACE Signaling Pathway

The following diagram illustrates a simplified representation of the renin-angiotensin system (RAS), highlighting the central role of ACE in converting angiotensin I to angiotensin II, a potent vasoconstrictor.

Caption: The Renin-Angiotensin System (RAS) highlighting the role of ACE.

Experimental Workflow for Determining Kinetic Parameters

This diagram outlines the key steps involved in the experimental determination of ACE kinetic parameters using a fluorogenic substrate.

Caption: Workflow for determining ACE kinetic parameters.

References

The Use of Abz-Gly-p-nitro-Phe-Pro-OH in Enzyme Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of the fluorogenic substrate, Abz-Gly-p-nitro-Phe-Pro-OH, for studying the kinetics of Angiotensin I-Converting Enzyme (ACE). This substrate has been a valuable tool in the field of enzymology, particularly for the screening of ACE inhibitors and understanding its catalytic mechanism.

Introduction to this compound

This compound is a synthetic peptide that functions as a fluorogenic substrate for ACE. It is an internally quenched fluorescent probe that utilizes the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide incorporates a fluorescent donor group, 2-aminobenzoyl (Abz), at the N-terminus and a quenching acceptor group, p-nitrophenylalanine (p-nitro-Phe), within the sequence. In its intact form, the proximity of the p-nitro-Phe residue quenches the fluorescence of the Abz group.

Angiotensin-converting enzyme, a key regulator of blood pressure, cleaves the peptide bond between the glycine (B1666218) and p-nitrophenylalanine residues. This cleavage separates the fluorophore from the quencher, leading to a measurable increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescence signal allows for a continuous and sensitive assay for ACE kinetics.

Principle of the FRET-Based Assay

The enzymatic assay using this compound is based on the disruption of FRET upon substrate cleavage.

Quantitative Kinetic Data

The following table summarizes the key kinetic parameters for the hydrolysis of this compound by Angiotensin-Converting Enzyme. These values are essential for comparative studies and for the design of enzyme inhibition experiments.

| Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Rabbit Lung ACE | 26 | 18 | 6.9 x 105 | Carmel & Yaron, 1978 |

Note: The exact values may vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition) and the purity of the enzyme preparation.

Experimental Protocols

A detailed methodology for determining ACE activity using this compound is provided below, based on the protocol described by Sentandreu and Toldrá (2006).

Reagents and Buffers

-

Substrate Stock Solution: Dissolve this compound in a suitable organic solvent like DMSO to a concentration of 10 mM. Store at -20°C.

-

Assay Buffer: 150 mM Tris-HCl, pH 8.3, containing 1.125 M NaCl.

-

Enzyme Solution: Purified or partially purified Angiotensin-Converting Enzyme, diluted in assay buffer to the desired concentration.

-

Inhibitor Solutions (for inhibition studies): Prepare a series of dilutions of the test compounds in the assay buffer.

Assay Procedure

-

Prepare the reaction mixture: In a 96-well microplate, add the following components in the specified order:

-

Assay Buffer

-

Enzyme Solution

-

Inhibitor Solution or vehicle control

-

-